![molecular formula C13H21NO B13054813 (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054813.png)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that ensure high yield and purity. The methods used in industrial settings often focus on cost-effectiveness and scalability, utilizing efficient catalytic systems and optimized reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
- (1S,2S)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in applications requiring high specificity.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1 |
Clé InChI |
UEUNZLPXPGHDJN-BXKDBHETSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



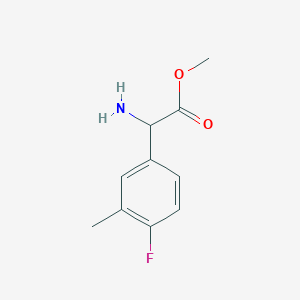
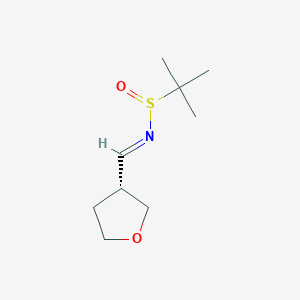
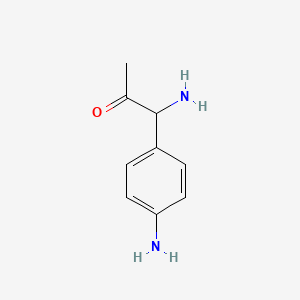
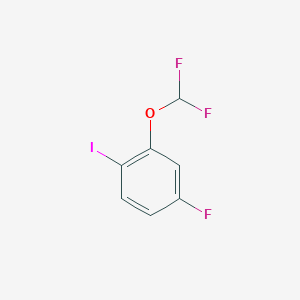

![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)

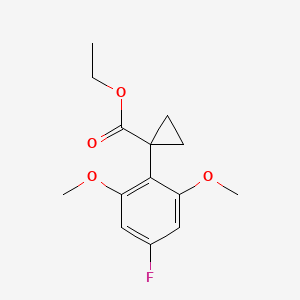

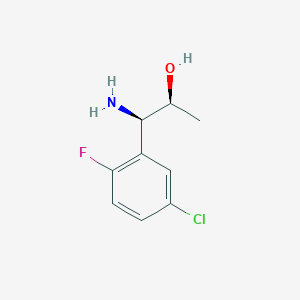

![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)
